molecular formula C8H4F4N2 B12279727 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile

2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile

Cat. No.: B12279727
M. Wt: 204.12 g/mol
InChI Key: IEWKERHYENUVPY-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile is an organic compound with the molecular formula C8H4F4N2 It is a fluorinated aromatic amine and nitrile, characterized by the presence of both an amino group and a trifluoromethyl group on a benzene ring

Chemical Reactions Analysis

2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The amino group can form hydrogen bonds with active sites, while the fluoro group can participate in various non-covalent interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile can be compared with other fluorinated aromatic amines and nitriles, such as:

The presence of both the amino and trifluoromethyl groups in 2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile makes it unique and valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4F4N2

Molecular Weight

204.12 g/mol

IUPAC Name

2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H4F4N2/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-2H,14H2

InChI Key

IEWKERHYENUVPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)N)F

Origin of Product

United States

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